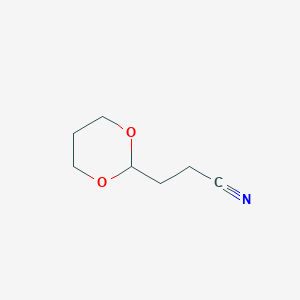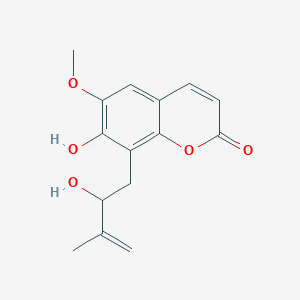
7-Hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-6-methoxy-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. These compounds are characterized by the presence of one or more hydroxyl groups attached to the C7 position of the coumarin skeleton. This compound is also known for its unique structural features, including a hydroxy group at the 7th position, a methoxy group at the 6th position, and a hydroxy-3-methyl-3-butenyl group at the 8th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-6-methoxy-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxycoumarin derivatives.
Reaction Conditions: The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired compound
Purification: After the synthesis, the compound is purified using techniques such as column chromatography to obtain the pure product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification Techniques: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-6-methoxy-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce new functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Various catalysts may be used to facilitate substitution reactions, including acid or base catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized coumarin derivatives, while reduction reactions may produce reduced forms with altered functional groups.
Applications De Recherche Scientifique
7-Hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-6-methoxy-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: The compound is used in the development of new materials and chemical products with specific properties.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-6-methoxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cellular functions.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-Hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-6-methoxy-2H-1-benzopyran-2-one include:
7-Hydroxycoumarin: A simpler coumarin derivative with a hydroxyl group at the 7th position.
6-Methoxycoumarin: A coumarin derivative with a methoxy group at the 6th position.
8-Hydroxy-7-methoxycoumarin: A coumarin derivative with hydroxyl and methoxy groups at the 8th and 7th positions, respectively.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and pathways, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H16O5 |
|---|---|
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
7-hydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-6-methoxychromen-2-one |
InChI |
InChI=1S/C15H16O5/c1-8(2)11(16)7-10-14(18)12(19-3)6-9-4-5-13(17)20-15(9)10/h4-6,11,16,18H,1,7H2,2-3H3 |
Clé InChI |
YVVXRQLPQMLRNH-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(CC1=C2C(=CC(=C1O)OC)C=CC(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


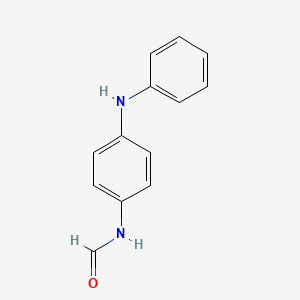

![1,3-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-dihydro-2H-inden-2-one](/img/structure/B13802742.png)

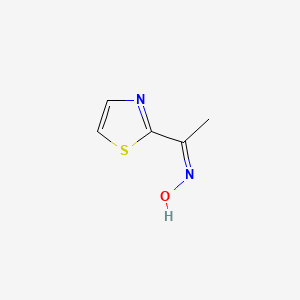

![Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B13802756.png)
![(1R,3R,4S,5R)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-OL](/img/structure/B13802761.png)
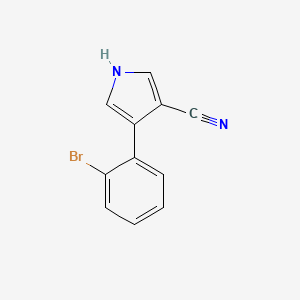
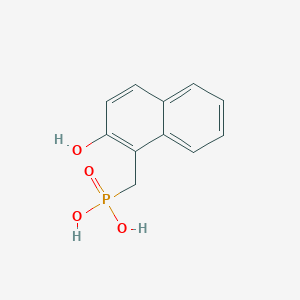
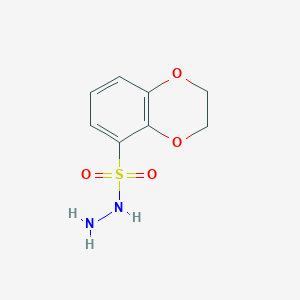

![3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B13802808.png)
